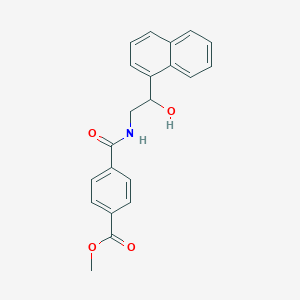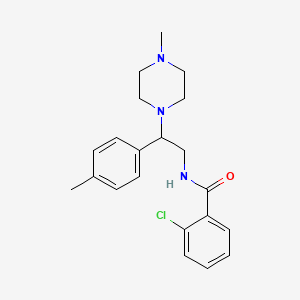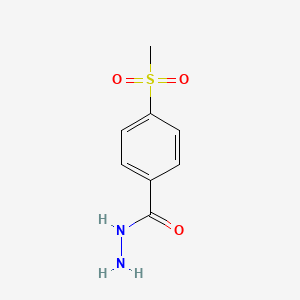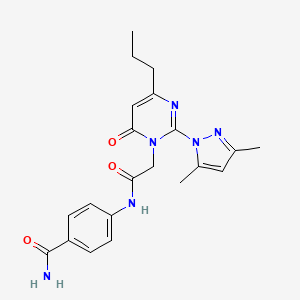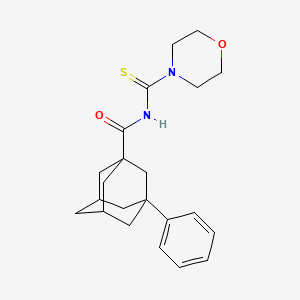
N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential biological activity. The adamantane structure is also interesting as it is found in drugs like memantine used in Alzheimer’s disease .
Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide, while not directly studied, is structurally related to several morpholine derivatives that have been synthesized and analyzed for their structural properties and biological activities. Compounds with similar structures have been synthesized through condensation reactions, followed by amination and cyclization processes. The crystal structures of these compounds have been determined, revealing their molecular geometries and spatial arrangements. For instance, one such compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized and analyzed, showing effective inhibition of cancer cell proliferation (Lu et al., 2017).
Biological Activity and Antitumor Effects
Several studies have focused on the biological activities of morpholine derivatives, specifically their antitumor properties. Compounds structurally related to this compound have shown distinct inhibitory capacities against cancer cell proliferation. For example, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Metal Complex Formation and Corrosion Inhibition
Morpholine derivatives have been used to synthesize metal complexes, which are then characterized for various properties including their crystal structure and spectral characteristics. For instance, a study synthesized and characterized novel zinc(II), nickel(II), and palladium(II) complexes with a thiourea derivative (N-(2-pyridinyl)morpholine-4-carbothioamide), providing insights into their structural properties and potential applications (Orysyk et al., 2012). Moreover, morpholine-based carboxamide derivatives have been studied as corrosion inhibitors, revealing their protective properties and efficiency in different conditions (Nnaji et al., 2017).
Properties
IUPAC Name |
N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-19(23-20(27)24-6-8-26-9-7-24)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2,(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALVURAKZGSWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)
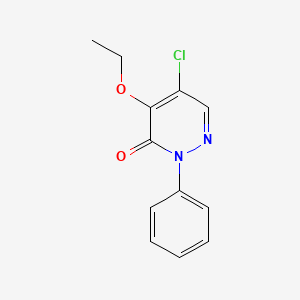
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)
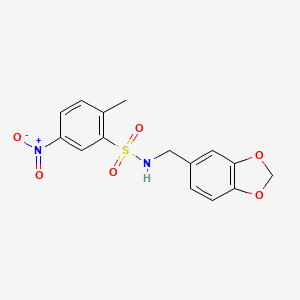
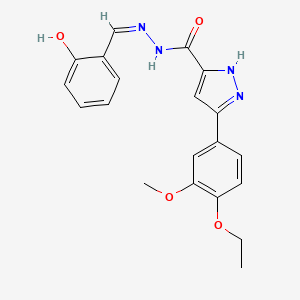
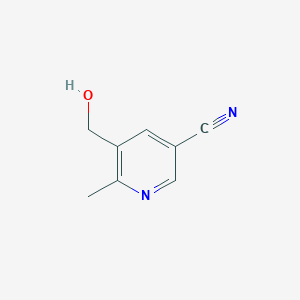
![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)
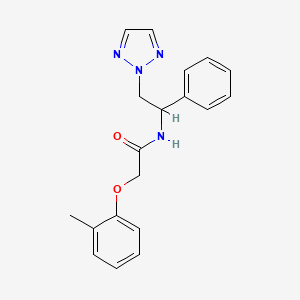
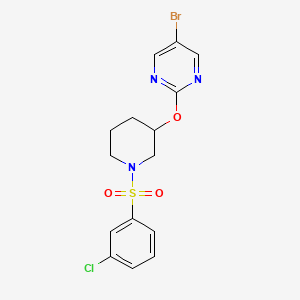
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate](/img/structure/B2403979.png)
